5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-17(15,16)11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDSRKKPDSCAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 5 4 Methylsulfonyl Phenyl 2 Pyridinamine and Its Structural Analogues
Positional and Substituent Effects on the Pyridinamine Core
The arrangement of substituents on the central pyridinamine ring plays a pivotal role in dictating the biological activity of this class of compounds. Both the point of attachment of the key methylsulfonylphenyl group and the introduction of additional functionalities can significantly alter potency and selectivity.
Influence of the Methylsulfonylphenyl Group's Attachment Point on Biological Activity
While direct comparative studies on the positional isomers of 5-[4-(methylsulfonyl)phenyl]-2-pyridinamine are not extensively documented in publicly available literature, the principles of medicinal chemistry and SAR studies on related aryl-substituted 2-aminopyridines allow for well-grounded postulations. The biological activity of such compounds is highly dependent on the spatial orientation of the aryl substituent, which in turn affects binding to the target protein.
Impact of Additional Substituents on Potency and Selectivity
The introduction of additional substituents to the pyridinamine core of this compound analogues has been shown to be a viable strategy for modulating potency and selectivity. A study on a closely related series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines revealed that substitution at the C5 position of the central pyridine (B92270) ring is optimal for enhancing COX-2 inhibitory activity. nih.gov
Specifically, the introduction of a chloro group at the 5-position of the pyridine ring was found to be particularly beneficial. The compound 5-chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine was identified as a highly potent and selective COX-2 inhibitor. nih.gov This suggests that an electron-withdrawing group at this position can enhance the desired biological activity. The nature of the substituent, including its size, electronic properties (electron-donating or electron-withdrawing), and lipophilicity, can all influence the binding affinity and selectivity for the target enzyme or receptor. nih.gov
| Compound | Substituent at C5 | Biological Activity (COX-2 Inhibition) |
| Unsubstituted Analogue | H | Baseline |
| 5-Chloro Analogue | Cl | Significantly Increased |
This table illustrates the general trend observed in a similar series of compounds, where a chloro substituent at the 5-position of the central pyridine ring enhanced COX-2 inhibitory activity.
Exploration of Isosteric and Bioisosteric Replacements of the Pyridine Ring
To further optimize the pharmacological properties of this compound, researchers have explored the replacement of the central pyridine ring with other heterocyclic systems. These isosteric and bioisosteric replacements can improve metabolic stability, enhance potency, and alter selectivity profiles.
Pyrimidine-Based Analogues
The replacement of the pyridine ring with a pyrimidine (B1678525) core has been a successful strategy in the development of various biologically active compounds. Pyrimidine-based analogues of this compound have been investigated, particularly as inhibitors of cyclooxygenase-2 (COX-2). A series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives demonstrated high potency and specificity for COX-2. nih.gov
In one study, 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and evaluated. nih.gov These compounds showed significant COX-2 inhibitory effects, with the 4-(methylsulfonyl)phenyl group playing a crucial role in binding to the secondary pocket of the COX-2 active site. The pyrimidine core acts as a suitable scaffold to orient the key pharmacophoric groups in a manner conducive to potent and selective inhibition.
| Compound ID | Core Heterocycle | Key Substituents | Biological Target | Observed Activity |
| Lead Compound | Pyridine | 5-[4-(Methylsulfonyl)phenyl] | Various | Varies |
| Analogue A | Pyrimidine | 2-[4-(Methylsulfonyl)phenyl] | COX-2 | Potent and selective inhibition |
| Analogue B | Pyrimidine | 4-[4-(Methylsulfonyl)phenyl]-6-phenyl | COX-2 | Significant inhibitory effect |
This interactive table showcases the successful application of pyrimidine as a bioisosteric replacement for the pyridine ring, maintaining or enhancing activity against targets like COX-2.
Imidazopyridine-Based Analogues
Imidazopyridines, which are bicyclic systems containing both imidazole (B134444) and pyridine rings, represent another important class of bioisosteres. These fused heterocycles offer a more rigid scaffold and additional points for interaction with biological targets. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were designed and synthesized as selective COX-2 inhibitors. nih.govresearchgate.net
In this series, the 4-(methylsulfonyl)phenyl group was found to insert into the secondary pocket of the COX-2 enzyme, a characteristic feature of many selective COX-2 inhibitors. The imidazo[1,2-a]pyridine (B132010) core serves to correctly position this critical pharmacophore. Further substitutions on this scaffold, such as an 8-methyl group, led to compounds with exceptionally high potency and selectivity for COX-2. nih.govresearchgate.net
| Compound ID | Core Heterocycle | Key Substituents | Biological Target | Potency (IC50) | Selectivity Index (COX-1/COX-2) |
| 5n | Imidazo[1,2-a]pyridine | 8-methyl, 2-[4-(methylsulfonyl)phenyl], N-(p-tolyl) | COX-2 | 0.07 µM | 508.6 |
This table presents data for a highly potent and selective imidazopyridine-based COX-2 inhibitor, highlighting the effectiveness of this bioisosteric replacement.
Thiazole-Based Analogues
The replacement of the pyridine ring with a thiazole (B1198619) moiety has also been explored in the quest for novel therapeutic agents. Thiazole-containing analogues can exhibit unique biological activities and improved physicochemical properties. While direct thiazole bioisosteres of this compound are not extensively reported, the broader class of thiazolo[4,5-b]pyridines has been synthesized and evaluated for various biological activities, including antimicrobial effects. researchgate.net
Molecular Mechanisms of Action and Therapeutic Targeting Preclinical Investigations
Cyclooxygenase (COX) Isozyme Inhibition
The principal mechanism of action for compounds within this structural class is the inhibition of cyclooxygenase enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govnih.gov The anti-inflammatory effects are attributed to the selective inhibition of the COX-2 isozyme. mdpi.com
The selectivity of diarylheterocyclic compounds, including those with a pyridinamine core, for the COX-2 isozyme is largely dictated by key structural differences in the active sites of the COX isoforms. nih.govnih.gov The active site of COX-2 is approximately 20-25% larger than that of COX-1. nih.govnih.gov This is primarily due to the substitution of a valine residue (Val523) in COX-2 for a bulkier isoleucine residue (Ile523) in COX-1. nih.gov
This substitution creates a crucial, accessible secondary side pocket within the COX-2 active site. The 4-(methylsulfonyl)phenyl group of the inhibitor is a key pharmacophore designed to fit snugly into this side pocket. nih.gov The sulfonyl (SO2) moiety can form specific interactions, such as hydrogen bonds, with residues like Arginine (Arg513) located within this pocket, which further anchors the inhibitor and enhances its binding affinity and selectivity for COX-2. nih.govmdpi.com This specific interaction prevents the substrate, arachidonic acid, from accessing the catalytic site of the enzyme, thereby blocking its conversion. pnas.org
The differentiation from COX-1 inhibition is a direct consequence of the structural disparities between the enzyme active sites. The COX-1 active site is narrower and lacks the secondary side pocket necessary to accommodate the methylsulfonylphenyl group of the inhibitor. nih.govnih.gov The presence of the larger Ile523 residue in COX-1 sterically hinders the entry of the bulky inhibitor into the region where selective binding would occur. pnas.org Consequently, compounds like 5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine exhibit significantly lower potency against COX-1. nih.gov
The selectivity of a compound is typically quantified by its selectivity index (SI), calculated as the ratio of the IC50 value for COX-1 to the IC50 value for COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2. semanticscholar.org Preclinical studies on analogous compounds featuring the 2-(4-(methylsulfonyl)phenyl) core demonstrate high selectivity for COX-2. nih.gov
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Structurally Related Analogs This table presents data for analogous compounds to illustrate the typical selectivity profile for this structural class. IC50 is the half-maximal inhibitory concentration.
| Compound Analog | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Analog A | >100 | 0.25 | >400 |
| Analog B | 35.8 | 0.07 | 508.6 |
| Analog C | >100 | 0.15 | >667 |
| Analog D | 15.0 | 0.05 | 300 |
Data sourced from preclinical studies on various 2-(4-(methylsulfonyl)phenyl) derivatives. nih.gov
Cyclooxygenase enzymes catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2). mdpi.com This intermediate is then rapidly converted by various terminal synthases into a range of prostaglandins, including prostaglandin E2 (PGE2), which is a potent mediator of inflammation, pain, and fever. researchgate.net The COX-2 isozyme, in particular, is inducibly expressed at sites of inflammation and is responsible for the large-scale production of pro-inflammatory prostaglandins. tg.org.au
By selectively inhibiting COX-2, this compound and related compounds effectively block the synthesis of PGH2 in inflamed tissues. mdpi.com This leads to a significant downstream reduction in the production of PGE2 and other pro-inflammatory prostanoids, thereby mitigating the inflammatory response. researchgate.net This targeted approach leaves the functions of the constitutively expressed COX-1 enzyme largely intact, which is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and kidneys. clevelandclinic.org
Kinase Inhibition Profiles and Associated Signaling Pathways
Beyond COX inhibition, preclinical evidence suggests that certain pyridinamine derivatives can exhibit inhibitory activity against protein kinases, including the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and survival. nih.govnih.gov Aberrant activation of EGFR is a known driver in the development and progression of various cancers. mdpi.com Small-molecule tyrosine kinase inhibitors (TKIs) that target EGFR have become an important class of therapeutic agents. These inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) at the catalytic kinase domain of the receptor. clinpgx.org
Structural classes similar to this compound, such as those containing pyrimidine (B1678525) and pyridinamine cores, have been identified as inhibitors of EGFR kinase activity. nih.govnih.gov These compounds bind to the ATP-binding site within the intracellular domain of the receptor, preventing the autophosphorylation of tyrosine residues that is essential for receptor activation. clinpgx.org
Table 2: EGFR Kinase Inhibitory Activity for Representative Pyridinamine/Pyrimidine Analogs This table includes data for analogous compounds to demonstrate the potential for this chemical class to inhibit EGFR.
| Compound Analog | Target Kinase | IC50 (nM) |
| Pyridinamine Analog 1 | EGFR | 55 |
| Pyrimidine Analog 2 | EGFR | 21 |
| Pyrimidine Analog 3 | EGFR (L858R mutant) | 9.8 |
Data sourced from preclinical studies on various EGFR-targeting pyridinamine and pyrimidine derivatives.
The inhibition of EGFR autophosphorylation by a TKI effectively blocks the initiation of downstream intracellular signaling cascades. mdpi.com Upon activation, EGFR normally recruits various adaptor proteins that trigger multiple signaling pathways critical for cell growth and survival. clinpgx.org
By preventing this initial activation step, an inhibitor would modulate key signaling pathways:
RAS-RAF-MAPK Pathway: This pathway is crucial for cell proliferation. Inhibition of EGFR prevents the activation of RAS and the subsequent phosphorylation cascade involving RAF and MAP kinase (ERK), leading to a halt in proliferative signals. clinpgx.org
PI3K/AKT Pathway: This is a major survival pathway that inhibits apoptosis. By blocking EGFR, the activation of PI3K and its downstream effector AKT is suppressed, which can promote programmed cell death in cancer cells. clinpgx.org
JAK/STAT Pathway: This pathway is also involved in cell survival and proliferation. EGFR inhibition can prevent the activation of STAT proteins, which translocate to the nucleus to regulate the transcription of target genes. clinpgx.org
Therefore, the preclinical profile of this compound suggests a dual mechanism of action, with a primary, well-defined role in selective COX-2 inhibition and a potential secondary role in the modulation of EGFR-mediated signaling pathways.
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Cyclin-Dependent Kinase (CDK) Inhibition
Other Enzymatic and Receptor Interactions
Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. The development of BACE1 inhibitors has been an area of intense research. Although specific data on the direct interaction of this compound with BACE1 is not prominently documented, the exploration of small molecules for BACE1 inhibition has encompassed a wide range of heterocyclic compounds. The potential for any given compound to engage with the catalytic site of BACE1 is dependent on its ability to form key interactions with the enzyme's active site residues.
There is a substantive basis for considering this compound as an inhibitor of neuronal nitric oxide synthase (nNOS). The 2-aminopyridine (B139424) scaffold is a well-established core structure for potent and selective nNOS inhibitors. Research has demonstrated that derivatives of 2-aminopyridine can exhibit high affinity for the nNOS isoform over endothelial (eNOS) and inducible (iNOS) isoforms. The selectivity is often attributed to specific interactions within the enzyme's active site. The phenyl group at the 5-position of the pyridinamine, particularly with a sulfonyl substituent, could play a significant role in binding affinity and selectivity.
The compound this compound contains key structural features that are associated with the inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a critical target for antimalarial drug development. The 2-aminopyridine core is present in a number of potent antimalarial compounds. nih.govnih.gov Furthermore, the methylsulfonylphenyl moiety is a significant component of the clinical candidate MMV390048, where it is believed to interact with the catalytic lysine (B10760008) (Lys1308) within the ATP-binding site of PfPI4K. researchgate.net
Docking studies of various inhibitors with a homology model of PfPI4K have highlighted the importance of interactions with the kinase hinge region and the catalytic site. researchgate.net The combination of the 2-aminopyridine scaffold and the methylsulfonylphenyl group in this compound suggests a strong potential for potent inhibitory activity against PfPI4K.
Cellular and In Vitro Biological Effects
Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)
Preclinical studies have demonstrated that this compound, also known as 5MPN, effectively induces cell cycle arrest at the G0/G1 phase in human cancer cells. In studies involving H460 non-small cell lung cancer cells, treatment with 5MPN led to a significant accumulation of cells in the G1 phase, thereby preventing their progression into the S (synthesis) phase of the cell cycle.
This arrest is linked to the compound's activity as a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4), a key regulatory enzyme in glycolysis. By inhibiting PFKFB4, 5MPN reduces the levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). This disruption of glycolytic flux is thought to trigger the observed halt in cell cycle progression. Further evidence supporting this on-target effect comes from experiments where the G1 arrest caused by 5MPN was reversed by the overexpression of PFKFB4, confirming the enzyme's role as the critical molecular target for this activity.
The table below summarizes the effect of 5MPN on the cell cycle distribution of H460 cancer cells.
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 54.3% | 35.1% | 10.6% |
| 10 µM 5MPN | 70.2% | 19.5% | 10.3% |
Data derived from studies on H460 non-small cell lung cancer cells after 24 hours of treatment.
Mechanisms of Apoptosis Induction and Regulation of Key Apoptotic Proteins (e.g., Caspase-3, CyclinD1)
In addition to inducing cell cycle arrest, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cell lines. The apoptotic process is a critical mechanism for eliminating damaged or cancerous cells and is a primary goal of many anticancer therapies. Treatment of H460 cells with 5MPN resulted in a time-dependent increase in apoptotic cells.
The molecular mechanism of apoptosis induction by 5MPN is linked to its primary action of inhibiting PFKFB4, which leads to metabolic stress and a reduction in intracellular ATP. While the compound's ability to induce apoptosis is established, detailed investigations specifically elucidating the role and regulation of key apoptotic proteins such as cleaved Caspase-3 or the cell cycle protein CyclinD1 in response to 5MPN treatment are not extensively detailed in the primary preclinical literature. The reduction in cell cycle progression into the S phase implies an effect on the regulatory machinery of the G1/S transition, which includes proteins like CyclinD1. However, direct evidence of 5MPN-induced modulation of CyclinD1 levels or Caspase-3 activation requires further specific investigation.
Anti-inflammatory Efficacy in Preclinical Animal Models (e.g., Rat Air Pouch Model, Formalin Test)
Following a comprehensive review of published scientific literature, no specific preclinical data were found for this compound being evaluated in the rat air pouch model or the formalin test for anti-inflammatory efficacy.
Antiplasmodial Activity Against Parasitic Strains
Following a comprehensive review of published scientific literature, no specific data on the antiplasmodial activity of this compound against parasitic strains were found. While structurally related 2-aminopyridine compounds have been investigated for antimalarial properties, specific bioactivity data for the subject compound is not available in the reviewed sources.
Computational Chemistry and Structural Biology Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in structure-based drug design.
Computational simulations have been extensively used to model the binding of compounds containing the 4-(methylsulfonyl)phenyl pyridine (B92270) core to various biological targets, most notably Cyclooxygenase-2 (COX-2). Docking studies on derivatives demonstrate that the p-MeSO2-phenyl moiety consistently orients towards the secondary pocket of the COX-2 active site. researchgate.net This pocket is defined by key amino acid residues including Arg513, Phe518, and Val523. researchgate.net The insertion of the methylsulfonyl group into this specific pocket is a hallmark of selective COX-2 inhibitors. nih.gov
Molecular modeling studies of various series of inhibitors, such as 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines and 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amines, have shown high affinity for the COX-2 active site, with binding behaviors comparable to established inhibitors like celecoxib. nih.govnih.gov
The compound's scaffold has also been investigated in the context of other targets, such as Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial target for antimalarial drug development. nih.gov While direct studies on 5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine are less common, docking of analogous inhibitors into PfPI4K homology models shows that moieties like the phenyl sulfone can form key hydrogen bonds within the ATP-binding pocket, for instance, with the catalytic lysine (B10760008) residue. researchgate.net
A critical aspect of the molecular interactions for this class of compounds is the formation of hydrogen bonds by the methylsulfonyl (SO2Me) group. Docking studies consistently show that one or both oxygen atoms of the SO2Me moiety act as hydrogen bond acceptors, interacting with the amino group of Arg513 in the COX-2 secondary pocket. researchgate.netnih.gov This interaction is considered a key pharmacophoric feature responsible for the high affinity and selectivity for COX-2. nih.gov
Further analysis of docked complexes reveals other important interactions. For instance, in pyrimidine (B1678525) derivatives, hydrogen bonds have been observed between the ligand and residues such as Leu352, in addition to the key interaction with Arg513. mdpi.com These computational findings highlight the SO2Me group as the primary anchor within the target's active site.
Table 1: Key Residue Interactions for 4-(Methylsulfonyl)phenyl Moiety in COX-2
| Interacting Residue | Type of Interaction | Reference |
|---|---|---|
| Arg513 | Hydrogen Bonding | researchgate.net, nih.gov, mdpi.com |
| Val523 | Hydrophobic Interaction | researchgate.net, nih.gov |
| Phe518 | Hydrophobic Interaction | researchgate.net, nih.gov |
| Leu352 | Hydrogen Bonding | mdpi.com |
| His90 | Hydrophobic Interaction | nih.gov |
The this compound structure serves as a valuable starting point in scaffold-hopping and virtual screening campaigns. Scaffold hopping is a computational strategy used to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound. By replacing the pyridine ring with other heterocycles while retaining the key 4-(methylsulfonyl)phenyl moiety, researchers can discover new chemical series with potentially improved properties. dundee.ac.uk
In virtual screening, a large library of compounds is computationally docked against a target protein to identify potential hits. nih.gov The pharmacophore derived from the this compound scaffold can be used as a 3D query to filter these libraries, prioritizing molecules that possess the necessary features for binding, such as a hydrogen bond acceptor in the correct position to interact with Arg513 of COX-2. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. semanticscholar.org
3D-QSAR studies have been performed on series of COX-2 inhibitors structurally related to this compound, such as 2-(4-methylsulfonylphenyl)pyrimidine derivatives. nih.gov These models provide insights into the structural requirements for potent inhibitory activity. For a series of pyrimidine derivatives, a 3D-QSAR model yielded a good training set correlation (r² = 0.642) and an excellent test set correlation (Q²ext = 0.841), indicating strong predictive power. nih.gov Such models help in predicting the activity of newly designed compounds before their synthesis, thus streamlining the drug discovery process. researchgate.netnih.gov
Table 2: Statistical Parameters of a 3D-QSAR Model for Related COX-2 Inhibitors
| Parameter | Value | Description | Reference |
|---|---|---|---|
| r² | 0.642 | Correlation coefficient for the training set | nih.gov |
| Q²ext | 0.841 | Predictive correlation coefficient for the external test set | nih.gov |
| F | 82.7 | F-test value for statistical significance | nih.gov |
Pharmacophore Generation and Validation
Based on a set of active molecules, a pharmacophore model can be generated, which represents the essential 3D arrangement of chemical features necessary for biological activity. For COX-2 inhibitors related to the title compound, a five-point pharmacophore model has been developed. nih.gov This model typically includes four hydrogen bond acceptors (A) and one hydrogen bond donor (D). nih.gov
The hydrogen bond acceptors often correspond to the oxygen atoms of the sulfonyl group and nitrogen atoms within the heterocyclic core. nih.gov The validation of such models is crucial and is usually performed by screening a database of known active and inactive compounds. A robust pharmacophore model should be able to distinguish between these two classes, providing a reliable tool for virtual screening and the design of new, potent inhibitors. nih.gov
X-ray Crystallographic Studies of Compound-Target Protein Complexes
X-ray crystallography provides high-resolution, three-dimensional structural data of molecules, including protein-ligand complexes. nih.govmdpi.com This technique is invaluable for validating computational models and providing a definitive view of the binding interactions. nih.gov
While a crystal structure for this compound complexed with a target protein is not publicly available, structures of closely related compounds have been solved. For example, the crystal structure of 5-chloro-6′-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3′-bipyridin]-1′-ium 4-methylbenzenesulfonate, a derivative of the COX-2 inhibitor etoricoxib, has been determined. researchgate.net
Such crystallographic studies confirm the binding modes predicted by molecular docking, showing the precise orientation of the methylsulfonylphenyl group within the enzyme's active site. researchgate.net They provide unambiguous evidence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for guiding further structure-based drug design efforts. frontiersin.org
Preclinical Pharmacokinetic and in Vivo Adme Considerations
Metabolic Stability and In Vitro Intrinsic Clearance
There is no specific published data concerning the metabolic stability of 5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine in liver microsomes or hepatocytes from common preclinical species (e.g., rat, mouse, dog) or humans. In vitro metabolic stability assays are crucial for predicting a compound's in vivo half-life and hepatic clearance. nuvisan.com Without this information, the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug, cannot be determined.
Plasma Protein Binding Characteristics
The extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) (AGP) has not been publicly reported. nih.govresearchgate.net Plasma protein binding is a critical parameter as it influences the distribution of a drug and the concentration of the unbound fraction, which is generally responsible for the pharmacological effect. wikipedia.org The fraction of unbound drug (fu) is essential for interpreting pharmacokinetic and pharmacodynamic relationships.
Membrane Permeability and Cellular Uptake Efficiency
Specific studies detailing the membrane permeability and cellular uptake of this compound are not available. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or studies using cell lines like Caco-2 are standard methods to predict in vivo absorption potential. nih.gov Information on whether the compound is a substrate for uptake or efflux transporters is also absent.
Brain Penetration in Animal Models
No in vivo studies documenting the ability of this compound to cross the blood-brain barrier (BBB) in animal models have been found in the public literature. Assessing brain penetration is vital for compounds intended for central nervous system targets. nih.gov The lack of such data makes it impossible to evaluate its potential for neurological applications.
Cytochrome P450 (CYP) Isozyme Inhibition Profiles (e.g., CYP3A4)
The inhibitory potential of this compound against major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) has not been characterized in published studies. nih.govnih.gov This information is critical for predicting the likelihood of drug-drug interactions, where the compound could alter the metabolism of co-administered drugs. nih.gov
Oral Bioavailability in Animal Models
Pharmacokinetic studies reporting the oral bioavailability of this compound in any animal model are not present in the available literature. Oral bioavailability (%F) is a key parameter that determines the fraction of an orally administered dose that reaches systemic circulation, influencing dose and regimen for potential therapeutic use. nih.gov
Emerging Research Directions and Future Perspectives
Design and Development of Next-Generation Inhibitors with Improved Properties
The development of next-generation inhibitors based on the 5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine scaffold is a key area of contemporary research. Scientists are focused on modifying its structure to enhance potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are instrumental in this process, providing crucial insights into how different chemical modifications influence biological activity.
For instance, research on related pyrimidin-2-amine derivatives has shown that substitutions on the pyrimidine (B1678525) ring can significantly impact inhibitor selectivity and potency. These findings suggest that similar modifications to the pyridinamine core of this compound could lead to the development of highly targeted therapies. The methylsulfonyl group is another critical component, often contributing to improved solubility and metabolic stability, as well as providing key interactions with biological targets.
The following table summarizes key structural modifications and their potential impact on inhibitor properties, based on studies of analogous compounds.
| Structural Modification | Potential Improvement | Rationale |
| Substitution on the pyridine (B92270) ring | Enhanced selectivity and potency | Alters electronic properties and steric interactions with the target protein. |
| Modification of the methylsulfonyl group | Improved pharmacokinetic properties | Can influence solubility, metabolic stability, and protein binding. |
| Introduction of a flexible linker | Optimized binding affinity | Allows for better positioning of the molecule within the target's active site. |
These strategic modifications, guided by SAR data, are paving the way for the creation of next-generation inhibitors with superior therapeutic profiles.
Exploration of Novel Therapeutic Indications Beyond Established Targets
While initially investigated for its role in specific signaling pathways, the therapeutic potential of this compound and its derivatives is being explored for a range of new applications, including as anti-diabetic and anti-fungal agents.
Anti-diabetic Potential: The structural motifs present in this compound are found in compounds that have shown promise in the management of diabetes. For example, compounds with pyridyl and sulfonyl groups have been investigated for their ability to modulate key proteins involved in glucose metabolism. The exploration of this compound as a potential anti-diabetic agent is an active area of research, with studies focusing on its effects on insulin sensitivity and glucose uptake.
Anti-fungal Activity: The emergence of drug-resistant fungal infections has created an urgent need for new anti-fungal agents. Research into compounds with structural similarities to this compound has revealed promising anti-fungal properties. The pyridine and methylsulfonylphenyl moieties are known to be present in various anti-fungal compounds, suggesting that this scaffold could serve as a valuable starting point for the development of novel treatments for fungal diseases.
The table below highlights the potential novel therapeutic indications and the corresponding biological targets being investigated.
| Therapeutic Indication | Potential Biological Target(s) | Rationale for Exploration |
| Anti-diabetic | Enzymes and receptors in glucose metabolism pathways | Structural similarities to known anti-diabetic compounds. |
| Anti-fungal | Fungal-specific enzymes and cellular processes | Presence of pharmacophores known to exhibit anti-fungal activity. |
Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design
The rational design of novel inhibitors based on the this compound scaffold is greatly enhanced by the integration of advanced computational and experimental techniques. These methodologies provide a deeper understanding of the molecular interactions between the compound and its biological targets, facilitating the design of more effective and selective drugs.
Computational Approaches: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are pivotal in the early stages of drug discovery. nih.gov Molecular docking simulations allow researchers to predict the binding orientation and affinity of this compound derivatives with their target proteins. nih.gov QSAR studies help to establish a mathematical relationship between the chemical structure of the compounds and their biological activity, guiding the design of new molecules with improved properties.
Experimental Validation: The insights gained from computational studies are then validated through a variety of experimental techniques. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify promising leads. Subsequent biophysical and biochemical assays are used to characterize the binding kinetics and mechanism of action of the most potent inhibitors. This iterative cycle of computational design and experimental validation accelerates the drug discovery process and increases the likelihood of success.
The integration of these advanced methodologies is crucial for the efficient and effective development of next-generation therapeutics based on the this compound scaffold.
Q & A
Q. What are the recommended synthetic routes for 5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine, and how can purity be validated experimentally?
A multi-step synthesis is typically employed, starting with functionalization of the pyridine ring followed by sulfonylation. For example, bromination at the 5-position of 2-aminopyridine derivatives can be achieved using N-bromosuccinimide (NBS) under controlled conditions . Subsequent coupling with 4-(methylsulfonyl)phenylboronic acid via Suzuki-Miyaura cross-coupling is common. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm structural integrity and detect impurities. ESI-MS is critical for verifying molecular ion peaks .
Q. How should researchers design initial biological activity screens for this compound?
Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s sulfonyl and pyridinamine motifs. For example:
- Kinase inhibition assays : Use recombinant enzymes (e.g., tyrosine kinases) with ATP-competitive binding protocols.
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.
Include positive controls (e.g., known kinase inhibitors) and triplicate runs to ensure reproducibility. Data should be analyzed using ANOVA with post-hoc Tukey tests .
Q. What spectroscopic and chromatographic parameters are essential for characterizing this compound?
- NMR : Use DMSO-d₆ as solvent; expect aromatic proton signals at δ 7.5–8.5 ppm for the pyridine and phenyl groups. The methylsulfonyl group shows a singlet near δ 3.1 ppm.
- HPLC : Optimize retention time using a mobile phase of 0.1% TFA in water/acetonitrile (70:30 to 50:50 gradient over 20 min). Monitor UV absorption at 254 nm .
- Mass spectrometry : ESI+ mode with m/z calculated for C₁₂H₁₂N₂O₂S: 264.07 (M+H⁺).
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Leverage quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in sulfonylation or coupling steps. Pair this with machine learning (ML) algorithms trained on reaction databases to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback loops to reduce trial-and-error approaches . Validate predictions using microreactor systems to test narrow condition ranges efficiently .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Meta-analysis : Compile datasets from peer-reviewed studies and apply statistical tools (e.g., random-effects models) to identify outliers or confounding variables (e.g., cell line variability).
- Mechanistic studies : Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions. Cross-validate with molecular docking simulations (e.g., AutoDock Vina) to assess target specificity .
- Batch variability checks : Ensure compound purity (>98% by HPLC) and confirm stereochemical stability via accelerated degradation studies .
Q. What methodologies are recommended for studying the compound’s potential as a selective enzyme inhibitor?
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive). Use Lineweaver-Burk plots for analysis.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., methionine aminopeptidase) to resolve binding modes. Synchrotron radiation (e.g., 1.0 Å resolution) is often required .
- Cellular uptake studies : Label the compound with fluorescein isothiocyanate (FITC) and quantify intracellular accumulation via flow cytometry .
Q. How can Design of Experiments (DoE) improve yield in large-scale synthesis?
Apply factorial design to screen critical variables (e.g., temperature, catalyst loading, solvent ratio). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temp | 60°C | 80°C |
| Catalyst | 0.5 mol% | 1.5 mol% |
| Solvent | DMF | THF |
| Analyze interactions using response surface methodology (RSM) to identify optimal conditions. Central composite designs are effective for non-linear relationships . |
Safety and Compliance
Q. What safety protocols are critical when handling this compound in vitro?
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., bromine derivatives).
- Waste disposal : Segregate halogenated byproducts and sulfonated waste for professional treatment .
- Emergency procedures : Neutralize spills with activated carbon and report incidents per institutional Chemical Hygiene Plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
